Regioselective Synthesis: High Yield and Specific Bromination at the 3-Position
A direct, regioselective synthetic route for 3-bromo-7-methylimidazo[1,2-a]pyrimidine has been reported in patent literature, achieving a 63% isolated yield from 7-methylimidazo[1,2-a]pyrimidine via electrophilic bromination [1]. This yield is specific to the 3-position bromination under the described conditions. While comparable yields for the 6-bromo-2-methyl isomer are not explicitly reported in the same source, the regiospecificity of this transformation is a key differentiator, as alternative routes to other isomers often involve multi-step sequences or less selective halogenation methods that can lead to complex mixtures of mono- and dibrominated products [2]. The ability to access this specific regioisomer in a single step with moderate yield provides a clear advantage in synthetic efficiency and product purity for downstream applications.
| Evidence Dimension | Isolated Yield in Regioselective Bromination |
|---|---|
| Target Compound Data | 63% isolated yield |
| Comparator Or Baseline | 7-Methylimidazo[1,2-a]pyrimidine (starting material); alternative bromination methods for other regioisomers often yield mixtures or require multiple steps. |
| Quantified Difference | 63% yield for 3-bromo derivative vs. no direct yield reported for other regioisomers under identical conditions; class-level evidence suggests lower selectivity for 6-position bromination without directing groups. |
| Conditions | Electrophilic bromination with Br₂ in MeOH/KBr/NaOAc at -10°C, as per US06642229B2. |
Why This Matters
The documented, single-step, regiospecific synthesis with a defined yield reduces procurement risk and streamlines in-house synthetic planning, directly saving time and resources.
- [1] US Patent US06642229B2. Procedure details for synthesis of 3-bromo-7-methylimidazo[1,2-a]pyrimidine. View Source
- [2] Paudler, W. W., & Helmer, N. E. (1964). Ten-π-Electron Nitrogen Heterocyclic Compounds. IV. The Synthesis, Bromination, and Nuclear Magnetic Resonance Spectra of Some Imidazo[1,2-a]pyrimidines. The Journal of Organic Chemistry, 29(8), 2197-2201. View Source
